
5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, an oxadiazole ring, and a hydrazonothioate group
Métodos De Preparación
The synthesis of 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the oxadiazole ring, followed by the introduction of the pyridine and chlorophenyl groups. The final step involves the formation of the hydrazonothioate group through a condensation reaction with appropriate reagents. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the oxadiazole ring allows for oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitrophenyl group can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The pyridine and chlorophenyl groups can undergo nucleophilic substitution reactions, often facilitated by bases such as sodium hydroxide or potassium carbonate.
Condensation: The formation of the hydrazonothioate group involves condensation reactions with hydrazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and dimethylformamide (DMF), as well as catalysts and bases to facilitate the reactions. Major products formed from these reactions include various derivatives of the original compound, which can be further analyzed using techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate involves its interaction with specific molecular targets. The pyridine and oxadiazole rings allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The nitrophenyl and chlorophenyl groups contribute to the compound’s overall reactivity, enabling it to participate in various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing, with the aim of elucidating its full mechanism of action.
Comparación Con Compuestos Similares
When compared to other similar compounds, 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate stands out due to its unique combination of functional groups. Similar compounds include:
- 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-bromophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate
- 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-methylphenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate
These compounds share the oxadiazole and pyridine rings but differ in the substituents on the phenyl rings
Propiedades
Fórmula molecular |
C21H13ClN6O4S |
|---|---|
Peso molecular |
480.9 g/mol |
Nombre IUPAC |
(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl) (1E)-2-(4-chlorophenyl)-N-(4-nitroanilino)-2-oxoethanimidothioate |
InChI |
InChI=1S/C21H13ClN6O4S/c22-15-3-1-13(2-4-15)18(29)20(26-24-16-5-7-17(8-6-16)28(30)31)33-21-27-25-19(32-21)14-9-11-23-12-10-14/h1-12,24H/b26-20+ |
Clave InChI |
ZOBGHXNIJVNQQI-LHLOQNFPSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/SC3=NN=C(O3)C4=CC=NC=C4)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])SC3=NN=C(O3)C4=CC=NC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-3,3-dimethyl-2-oxiranyl]methyl 4-nitrobenzoate](/img/structure/B11992828.png)
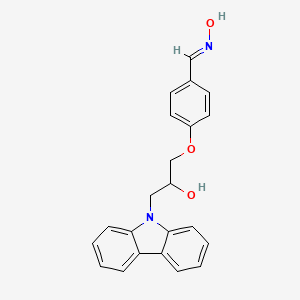
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11992843.png)
![methyl N-[4-[[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate](/img/structure/B11992845.png)
![5-[5-(2-Chloro-phenyl)-furan-2-ylmethylene]-3-(tetrahydro-furan-2-ylmethyl)-2-thioxo-thiazolidin-4-one](/img/structure/B11992849.png)
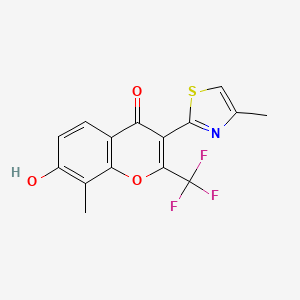
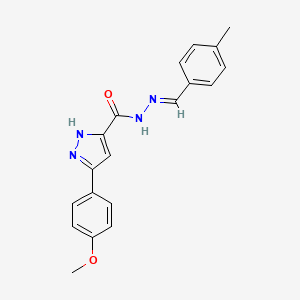
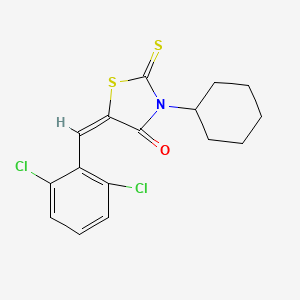
![Ethyl 4-{[(4-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11992876.png)
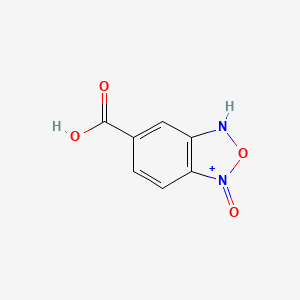
![benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate](/img/structure/B11992900.png)
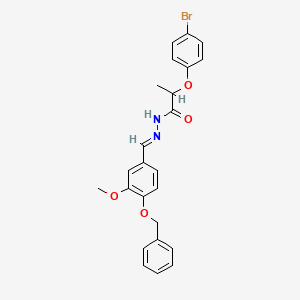
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11992910.png)
![9-Chloro-5-ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992918.png)
